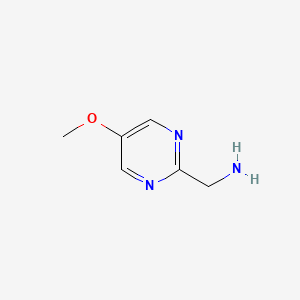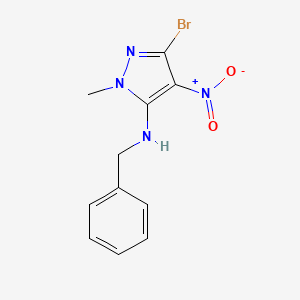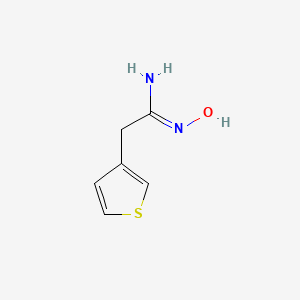
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol
Vue d'ensemble
Description
3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, also known as Benzylphenylpropeneol, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid with a pleasant odor and a boiling point of approximately 145°C. It is a versatile compound that is used in many different fields, including biochemistry, pharmacology, and organic chemistry.
Applications De Recherche Scientifique
Non-linear Optical Properties
- Optical Applications : A study by Singh et al. (2012) synthesized new chalcones, including derivatives similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, and found them to exhibit better non-linear optical responses than standard compounds, indicating potential applications in optical technologies (Singh et al., 2012).
Corrosion and Photocrosslinking
- Materials Science : Ramkumar et al. (2015) explored the effects of substituting chalcone-based materials, including compounds structurally similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, in corrosion inhibition and photocrosslinking applications (Ramkumar et al., 2015).
Synthesis and Characterization
- Chemical Synthesis : Paczkowski and Hölderich (1997) conducted a study on the hydrogenation of certain compounds to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol, offering insights into the chemical synthesis process (Paczkowski & Hölderich, 1997).
Spectroelectrochemical Properties
- Electrochemical Technologies : A study by Kamiloğlu et al. (2018) focused on synthesizing new compounds including 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and investigating their electrochemical properties, suggesting their applicability in various electrochemical technologies (Kamiloğlu et al., 2018).
Other Applications
- Various Industrial Applications : Chalcone-based materials, similar to 3-(3-(Benzyloxy)phenyl)prop-2-en-1-ol, have been utilized in different industrial applications. A study by Ramkumar et al. (2013) focused on the synthesis and characterization of such chalcone-based single crystals, indicating their relevance in various industries (Ramkumar et al., 2013).
Propriétés
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-10,12,17H,11,13H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGGFBBEVHNLKT-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

